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Compound of Interest

Compound Name: Methyl brassylate

Cat. No.: B074189

For researchers, scientists, and professionals in drug development and chemical analysis, a
detailed understanding of molecular structure is paramount. This guide provides an objective
spectroscopic comparison of two closely related long-chain esters: Methyl Brassylate and
Ethylene Brassylate. Leveraging experimental data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a
comprehensive overview of their distinct spectral characteristics.

This comparison is critical for accurate identification, quality control, and the development of
analytical methods for these compounds, which find applications in the fragrance industry and
may be studied for other potential biological activities.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for Methyl Brassylate and Ethylene Brassylate.

Table 1: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Chemical Shift (8)

Compound Multiplicity Assignment
Ppm

Methyl Brassylate 3.67 S -OCHs

2.30 t -CH2-COO-

1.62 m -CH2-CH2-COO-

1.26 m -(CH2)e-

Ethylene Brassylate 4.24 S -O-CHz2-CH2-0O-

2.34 t -CH2-COO-

1.63 m -CH2-CH2-COO-

1.30 m -(CH2)o-

Table 2: *3C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Compound Chemical Shift (6) ppm Assignment
Methyl Brassylate 174.3 C=0
51.4 -OCHs

34.1 -CH2-COO-

29.5-29.1 -(CHz)o-

24.9 -CH2-CH2-COO-

Ethylene Brassylate 173.8 C=0
64.0 -O-CH2-CH2-0O-

344 -CH2-COO-

29.5-29.0 -(CH2)e-

24.9 -CH2-CH2-COO-
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Table 3: Infrared (IR) Spectroscopy Data

Compound Wavenumber (cm—?) Assignment
Methyl Brassylate ~2920, ~2850 C-H stretch (alkane)
~1740 C=0 stretch (ester)

~1170 C-O stretch (ester)

Ethylene Brassylate ~2925, ~2855 C-H stretch (alkane)
~1735 C=0 stretch (ester)

~1250, ~1170 C-O stretch (ester)

[able 4: Mass Spectrgmetql “5‘ :-MlS) Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)

241, 213, 185, 143, 98, 87, 74,
Methyl Brassylate 272.2

55

226, 198, 155, 129, 98, 86, 55,
Ethylene Brassylate 270.2

41[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of the ester (Methyl Brassylate or Ethylene Brassylate) was
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
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Instrumentation and Parameters:
e Instrument: Bruker AC-300 or equivalent spectrometer.
e 1HNMR:

o Frequency: 300 MHz

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Pulse Width: 30°
e 1BC NMR:

o Frequency: 75 MHz

o Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Pulse Program: Broadband proton decoupled

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample (Methyl Brassylate or Ethylene
Brassylate) was placed between two polished sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Parameters:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Mode: Transmission.

Spectral Range: 4000-600 cm™1.

Resolution: 4 cm~1.
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¢ Number of Scans: 16.

o Abackground spectrum of the clean NaCl plates was recorded and subtracted from the
sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in
a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Parameters:

e Gas Chromatograph:

[¢]

Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 um
film thickness).

[¢]

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

[e]

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to
280 °C and hold for 10 minutes.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for
NMR and GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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